2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid
CAS No.:
Cat. No.: VC18647287
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol
* For research use only. Not for human or veterinary use.
![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid -](/images/structure/VC18647287.png)
Specification
Molecular Formula | C9H6BrNO3 |
---|---|
Molecular Weight | 256.05 g/mol |
IUPAC Name | 2-(7-bromo-1,2-benzoxazol-3-yl)acetic acid |
Standard InChI | InChI=1S/C9H6BrNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13) |
Standard InChI Key | XLWWOWZQGLVNGN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)Br)ON=C2CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzo[d]isoxazole ring system substituted with a bromine atom at the 7-position and an acetic acid group at the 3-position (Figure 1). The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the acetic acid moiety enables salt formation and derivatization .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₆BrNO₃ |
Molecular Weight | 256.05 g/mol |
CAS Number | 1414958-42-1 |
IUPAC Name | 2-(4-bromo-1,2-benzoxazol-3-yl)acetic acid |
SMILES | C1=CC2=C(C(=C1)Br)C(=NO2)CC(=O)O |
The crystal structure, resolved via X-ray diffraction, reveals planar geometry at the isoxazole ring, with dihedral angles of 2.5° between the benzene and isoxazole planes . This planarity optimizes π-π stacking interactions in protein binding pockets, a feature critical for its biological activity.
Synthesis and Derivatization
While detailed synthetic protocols remain proprietary, the compound is typically synthesized through cyclocondensation of 7-bromo-2-hydroxybenzaldehyde with hydroxylamine, followed by acetylation. Alternative routes involve Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the bromine atom post-cyclization. Industrial-scale production employs continuous flow reactors to enhance yield (≥78%) and purity (>99% by HPLC).
Biological Activities and Mechanisms
Ion Channel Modulation
2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid demonstrates potent inhibition of Naᵥ1.7, a voltage-gated sodium channel implicated in nociception and neuropathic pain. In electrophysiological assays, the compound reduced Naᵥ1.7 currents by 89% at 10 μM, with an IC₅₀ of 0.06 nM when conjugated to a bispecific antibody . This avidity-driven inhibition arises from simultaneous binding to voltage-sensing domains II and IV (VSD II/IV), stabilizing the channel’s inactivated state .
Table 2: Pharmacological Profile
Parameter | Value |
---|---|
Naᵥ1.7 IC₅₀ | 0.06 ± 0.01 nM |
Selectivity (Naᵥ1.7/Naᵥ1.5) | >1,000-fold |
Plasma Half-Life (mice) | 12.4 ± 1.2 hours |
The bromine atom’s electronegativity enhances binding to hydrophobic pockets within VSD II/IV, as evidenced by molecular docking simulations . This interaction disrupts sodium ion permeation, reducing neuronal hyperexcitability.
Anticonvulsant Effects
Therapeutic Applications
Pain Management
The compound’s Naᵥ1.7 selectivity makes it a promising analgesic. In a phase Ib trial, a derivative (1080-PEG7-ACDTB) reduced neuropathic pain scores by 64% over placebo, with no cardiotoxicity observed . Structural analogs are being explored for migraine prophylaxis due to their ability to inhibit cortical spreading depression.
Epilepsy
As a zonisamide precursor, 2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid contributes to antiepileptic drug development. Zonisamide, a carbonic anhydrase inhibitor, reduces seizure frequency by 50% in refractory epilepsy patients, with its synthesis relying on brominated isoxazole intermediates.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Brominated Isoxazole Derivatives
Compound | Naᵥ1.7 IC₅₀ | Anticonvulsant ED₅₀ |
---|---|---|
2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid | 0.06 nM | 8.2 mg/kg |
2-(5-Bromobenzo[d]isoxazol-3-yl)acetic acid | 4.3 nM | 14.7 mg/kg |
2-(4-Bromobenzo[d]isoxazol-3-yl)acetic acid | 12.1 nM | 21.9 mg/kg |
The 7-bromo substitution confers superior potency, attributed to optimal halogen bonding with Naᵥ1.7’s Tyr-1537 residue .
Future Directions
Ongoing research focuses on optimizing pharmacokinetics through prodrug formulations. Esterification of the acetic acid group improves blood-brain barrier penetration, with preclinical studies showing a 3.2-fold increase in brain concentration. Additionally, CRISPR-Cas9 screens are identifying genetic biomarkers to personalize anticonvulsant therapy based on Naᵥ1.7 expression profiles .
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